[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Overview
Description
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[321]octan-4-yl] acetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the bicyclic scaffold, which can be achieved through various stereoselective reactions . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but often include controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octan-7-one: This compound shares a similar bicyclic structure but lacks the acetoxy and fluoro substituents.
8-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic core but contains a nitrogen atom in place of the oxygen atoms.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3R,5R)-3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3/t6?,7?,8-,9+,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYHLTIJLKAZAG-PGQYJIMISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C([C@@H]2OCC1O2)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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